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Compound of Interest
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Cat. No.: B15571561

An In-depth Examination of the Glucagon Analog's Therapeutic Potential, Mechanism of Action,
and Clinical Investigation for Researchers and Drug Development Professionals.

Congenital hyperinsulinism (CHI) is a rare, life-threatening genetic disorder characterized by
the dysregulated secretion of insulin from pancreatic (-cells, leading to persistent and severe
hypoglycemia. If not adequately managed, the recurrent hypoglycemic episodes can result in
irreversible neurological damage. Current treatment options are limited and often suboptimal,
highlighting a significant unmet medical need for novel therapeutic strategies. Dasiglucagon, a
stable and soluble glucagon analog, has emerged as a promising investigational therapy for
CHI. This technical guide provides a comprehensive overview of the core research and clinical
trial data related to dasiglucagon's potential in managing CHI.

Mechanism of Action: The Glucagon Signaling
Cascade

Dasiglucagon is a glucagon receptor agonist.[1][2] Its mechanism of action is analogous to
endogenous glucagon, primarily targeting hepatocytes to increase blood glucose levels.[3][4]
Upon subcutaneous administration, dasiglucagon binds to glucagon receptors (GCGR), which
are G-protein coupled receptors on the surface of liver cells.[2][4] This binding event initiates a
conformational change in the receptor, activating intracellular G-proteins.[4][5]

The activated a-subunit of the G-protein stimulates adenylate cyclase, an enzyme that
catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][5] The subsequent rise in
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intracellular cAMP levels activates Protein Kinase A (PKA).[3] PKA then phosphorylates and
activates key enzymes involved in glucose homeostasis, most notably glycogen
phosphorylase. This enzyme is responsible for glycogenolysis, the breakdown of stored
glycogen into glucose-1-phosphate, which is then converted to glucose and released into the
bloodstream.[3] This signaling cascade effectively counteracts the hypoglycemic state induced
by hyperinsulinism.
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Dasiglucagon's mechanism of action in a hepatocyte.

Clinical Development Program: Key Phase 3 Trials

The efficacy and safety of dasiglucagon in pediatric patients with CHI have been evaluated in
a robust clinical development program, including two pivotal Phase 3 trials. These studies have
provided crucial data on the drug's potential to stabilize blood glucose levels and reduce the
reliance on intensive medical interventions.

Trial ZP4207-17103 (NCT04172441)

This trial focused on neonates and infants with CHI, a population particularly vulnerable to the
neurological consequences of hypoglycemia.[6][7]

Experimental Protocol:

o Study Design: A randomized, double-blind, placebo-controlled, crossover trial (Part 1)
followed by a 21-day open-label period (Part 2).[8][9]
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Patient Population: 12 children with CHI, aged 7 days to 12 months, who were dependent on
intravenous (1V) glucose.[7][9]

Intervention: Continuous subcutaneous infusion of dasiglucagon or placebo. In Part 1,
patients received 48 hours of one treatment followed by a crossover to the other for 48
hours.[8][9] All participants received dasiglucagon in the open-label Part 2.[9]

Dosing: Dasiglucagon infusion was initiated at 10 p g/hour and titrated up to a maximum of
70 1 g/hour based on glycemic response.[9]

Primary Endpoint: The mean intravenous glucose infusion rate (GIR) during the last 12 hours
of each treatment period in Part 1.[8]

Glucose Monitoring: Blinded continuous glucose monitoring (CGM) was performed using
Dexcom G4 or G6 systems. Plasma glucose was also measured hourly during IV glucose
administration.[9]
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Experimental workflow for trial ZP4207-17103.

Quantitative Outcomes:

Dasiglucagon met its primary endpoint, demonstrating a statistically significant reduction in the
need for IV glucose compared to placebo.[7] In the open-label extension, a majority of infants
were successfully weaned off IV glucose.[6][10]

Parameter Dasiglucagon Placebo p-value

Mean IV Glucose
Infusion Rate (last 12h 4.3 mg/kg/min 9.4 mg/kg/min 0.0037
of treatment)

Baseline IV Glucose ) i
] 15.7 mg/kg/min 15.7 mg/kg/min N/A
Infusion Rate

Data from the Phase 3
trial (NCT04172441)
in children aged 7
days to 12 months.[7]

Trial ZP4207-17109 (NCT03777176)

This study evaluated dasiglucagon in a slightly older pediatric population in a home-care
setting.[10][11]

Experimental Protocol:

o Study Design: A two-period, open-label trial. In the first 4-week period, patients were
randomized 1:1 to either standard of care (SoC) alone or SoC plus dasiglucagon. In the
second 4-week period, all patients received dasiglucagon plus SoC.[11][12]

o Patient Population: 32 children with CHI, aged 3 months to 12 years, with persistent
hypoglycemia despite SoC.[7][12]
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« Intervention: Continuous subcutaneous infusion of dasiglucagon as an add-on to the
patients’ existing SoC therapies.[12]

» Dosing: Dasiglucagon was administered at a dose range of 10-70 pg/h.[12]

e Primary Endpoint: The average number of self-monitored plasma glucose (SMPG)-detected
hypoglycemia episodes per week during weeks 2 to 4 of the initial treatment period.[12]

¢ Glucose Monitoring: Hypoglycemia was assessed by both SMPG and blinded CGM.[12]
Quantitative Outcomes:

While the primary endpoint based on SMPG did not reach statistical significance, post-hoc
analyses of the blinded CGM data revealed clinically meaningful reductions in hypoglycemia.
[12][13]

Endpoint (CGM-detected, Dasiglucagon + SoC vs.

p-value
Weeks 2-4) SoC alone
Reduction in Hypoglycemia
ypogy 43% 0.0029

(<3.9 mmol/L)
Reduction in Time in

] ~50% Not Reported
Hypoglycemia (<70 mg/dL)
Reduction in Number of

~40% Not Reported

Hypoglycemic Events

Post-hoc analysis data from
the Phase 3 trial
(NCT03777176) in children
aged 3 months to 12 years.[7]
[12]

Pharmacokinetics and Safety Profile

Dasiglucagon is designed for improved stability in an aqueous solution, making it suitable for
continuous subcutaneous infusion via a pump.[14] Pharmacokinetic studies have shown that
after subcutaneous injection, dasiglucagon plasma concentrations increase in a dose-
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dependent manner, reaching a maximum at approximately 35 minutes with a half-life of about
30 minutes.[4]

Across the clinical trial program, dasiglucagon was generally well-tolerated. The most
frequently reported adverse events were gastrointestinal disturbances and skin reactions at the
infusion site, which are consistent with the known effects of glucagon.[7][12] Long-term safety
and efficacy are being evaluated in ongoing extension trials.

Regulatory Status

Dasiglucagon has been granted Orphan Drug designation for the treatment of CHI by both the
U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1] The
FDA also granted a Rare Pediatric Disease designation.[1] A New Drug Application (NDA) has
been submitted to the FDA, and it has received Priority Review Designation.[10] However, the
FDA has issued a Complete Response Letter related to a third-party manufacturing facility, with
no concerns raised about the clinical data or safety of dasiglucagon.[1]

Conclusion and Future Directions

The research and clinical trial data accumulated to date strongly support the potential of
dasiglucagon as a significant advancement in the management of congenital hyperinsulinism.
For a patient population with limited therapeutic options, the ability of dasiglucagon to reduce
the reliance on continuous intravenous glucose and decrease the frequency and duration of
hypoglycemic events represents a clinically meaningful benefit. The use of continuous
subcutaneous infusion offers a practical approach for long-term management in a home
setting.

Future research will likely focus on long-term outcomes, including neurodevelopmental
progress in children treated with dasiglucagon from a young age. Further analysis of CGM
data will continue to provide a more nuanced understanding of its impact on glycemic control.
As the manufacturing and regulatory hurdles are addressed, dasiglucagon holds the promise
of becoming a cornerstone therapy for children battling the daily challenges of congenital
hyperinsulinism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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